molecular formula C6H8N2O4 B8311487 Methyl 2-diazo-4-methoxy-3-oxobutanoate

Methyl 2-diazo-4-methoxy-3-oxobutanoate

Cat. No.: B8311487
M. Wt: 172.14 g/mol
InChI Key: BWPGCNBJSRYYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-diazo-4-methoxy-3-oxobutanoate is a useful research compound. Its molecular formula is C6H8N2O4 and its molecular weight is 172.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

methyl 2-diazo-4-methoxy-3-oxobutanoate

InChI

InChI=1S/C6H8N2O4/c1-11-3-4(9)5(8-7)6(10)12-2/h3H2,1-2H3

InChI Key

BWPGCNBJSRYYLD-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C(=[N+]=[N-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-methoxy-3-oxobutanoate (4.28 g, 0.029 mol) was dissolved in ether (20 mL). The solution was cooled in an ice bath. To the solution was added p-toluenesulfonyl azide (5.78 g, 0.029 mol) followed by N-ethylethanamine (2.0 mL, 0.019 mol). The solution was stirred at 0° C. for 15 minutes, then at rt for 30 minutes. Upon evaporation, the tosyl amide bi-product solidified. This was filtered off and the filtrate was purified by flash chromatography to give the desired product (4.5 g, 89%) as a light oil. 1H NMR (400 MHz, CDCl3): δ 4.55 (s, 2H), 3.83 (s, 3H), 3.45 (s, 3H). MF C6H8N2O4. LCMS calculated for C6H9N2O4(M+H)+: m/z=173.0.
Quantity
4.28 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
89%

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